molecular formula C22H18Cl2N2O3 B5885178 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime

4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime

Cat. No. B5885178
M. Wt: 429.3 g/mol
InChI Key: PDHPYWNJTHUSSJ-OPEKNORGSA-N
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Description

4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime involves the inhibition of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit other enzymes, such as protein kinase C and phosphodiesterase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme that is inhibited. Inhibition of topoisomerase II can lead to DNA damage and cell death, while inhibition of protein kinase C can affect cell signaling pathways. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the biochemical and physiological effects of enzyme inhibition. However, the complex synthesis method and high cost of this compound can be a limitation for lab experiments.

Future Directions

There are several future directions for research involving 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in vivo. Additionally, research is needed to explore the potential of this compound as a tool for studying other enzymes and cell signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods for this compound would enable broader use in scientific research.

Synthesis Methods

The synthesis of 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime involves several steps. The starting material is 3,6-dichlorocarbazole, which is reacted with 2-hydroxypropylamine to form the intermediate. This intermediate is then reacted with benzaldehyde oxime to yield the final product. The synthesis method is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime has been extensively used in scientific research. It is a potent inhibitor of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription. This compound has been found to have potential therapeutic applications in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-[4-[(E)-hydroxyiminomethyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-3-7-21-19(9-15)20-10-16(24)4-8-22(20)26(21)12-17(27)13-29-18-5-1-14(2-6-18)11-25-28/h1-11,17,27-28H,12-13H2/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHPYWNJTHUSSJ-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)OCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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